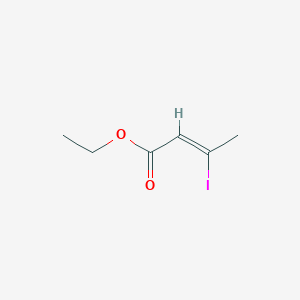

Ethyl (Z)-3-Iodo-2-butenoate

Description

Ethyl (Z)-3-Iodo-2-butenoate is an organoiodine compound with the molecular formula C₆H₉IO₂. smolecule.com It is structurally defined as an α,β-unsaturated ester with an iodine atom at the β-position relative to the carbonyl group. smolecule.com The designation '(Z)' specifies the stereochemistry of the substituents around the carbon-carbon double bond. This compound serves as a versatile building block in organic synthesis, particularly for the creation of complex pharmaceutical and agrochemical molecules. smolecule.com Its utility stems from the presence of multiple reactive sites, which allow for a variety of chemical transformations.

Structure

3D Structure

Properties

CAS No. |

34450-62-9 |

|---|---|

Molecular Formula |

C6H9IO2 |

Molecular Weight |

240.04 g/mol |

IUPAC Name |

ethyl 3-iodobut-2-enoate |

InChI |

InChI=1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3 |

InChI Key |

LTFHTHBCTYXEAD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)I |

Canonical SMILES |

CCOC(=O)C=C(C)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Z 3 Iodo 2 Butenoate and Its Functionalized Congeners

Stereoselective Hydroiodination Strategies for Alkynoates

The direct addition of hydrogen iodide (HI) across the carbon-carbon triple bond of an alkynoate is a primary method for synthesizing β-iodoacrylates. The key challenge lies in controlling both the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti-addition) to favor the desired (Z)-isomer.

A convenient and effective method for the synthesis of alkyl (Z)-3-iodo-2-alkenoates involves the reaction of the corresponding alkyl 2-alkynoates with sodium iodide in acetic acid. This procedure avoids the need to handle gaseous hydrogen iodide directly. Research has shown that the reaction parameters can be optimized to achieve high yields of the desired Z-isomer. The reaction of various alkyl 2-alkynoates with an excess of sodium iodide in acetic acid at elevated temperatures consistently produces the corresponding (Z)-3-iodo-2-alkenoates with good to excellent yields. nih.gov

Key parameters that have been optimized include the stoichiometry of the reagents and the reaction temperature. The use of several equivalents of both sodium iodide and acetic acid is crucial for driving the reaction to completion.

Table 1: Optimization of Sodium Iodide-Mediated Synthesis of Alkyl (Z)-3-Iodo-2-alkenoates nih.gov

| Entry | Alkyl 2-Alkynoate | NaI (equiv.) | Acetic Acid (equiv.) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl 2-butynoate | 1.6 | 6.2 | 115 | 88 |

| 2 | Methyl 2-pentynoate | 5.5 | 13.0 | 115 | 99 |

This method provides a reliable and scalable route to the target compound and its congeners, highlighting the effectiveness of the NaI/acetic acid system as an in situ source of HI.

Achieving high regio- and stereocontrol is paramount in the synthesis of Z-iodoacrylates. The hydroiodination of α,β-acetylenic esters and acids generally proceeds via a syn-addition of HI across the triple bond, leading to the thermodynamically favored (Z)-vinyl iodide. nih.gov This stereospecificity is a key feature of this transformation.

For internal alkynes, modern methods have been developed that offer excellent control under mild conditions. One such strategy involves the use of ex situ generated HI from readily available and easy-to-handle precursors like triethylsilane (HSiEt₃) and molecular iodine (I₂). organic-chemistry.orgnih.gov This approach provides (E)-vinyl iodides from internal alkynes, demonstrating that the stereochemical outcome can be directed by the choice of reagents and substrates. organic-chemistry.orgnih.gov This system exhibits high functional group tolerance, making it applicable to complex molecules containing esters, ethers, and even acid-sensitive groups. organic-chemistry.orgnih.govnih.gov

Furthermore, metal-free approaches have been developed that utilize eutectic mixtures, such as choline iodide (ChI) and p-toluenesulfonic acid (p-TsOH), to promote the hydroiodination of internal alkynes, resulting in the regioselective formation of Z-vinyl iodides under mild, aerobic conditions.

Metal-Catalyzed Synthetic Routes to Vinyl Iodides

Metal catalysis offers powerful alternatives for accessing vinyl iodides, often providing pathways that are complementary to direct hydroiodination and allowing for the synthesis of stereodefined products from different precursors.

The vinylic Finkelstein reaction, or the exchange of a halogen for a heavier one, is a valuable transformation for synthesizing vinyl iodides from more readily available vinyl bromides or chlorides. Nickel complexes have been identified as effective catalysts for this process. researchgate.netrsc.org While less investigated than its aromatic counterpart, the principles of nickel-catalyzed halogen exchange can be extended to vinylic systems. researchgate.net

The mechanism typically involves the generation of a Ni(0) species, which undergoes oxidative addition to the vinyl halide. Subsequent ligand exchange with an iodide source followed by reductive elimination furnishes the vinyl iodide and regenerates the catalyst. rsc.org Challenges in this methodology include potential side reactions like homocoupling and reduction, which can be suppressed through the careful selection of ligands, such as tributylphosphine, and reaction conditions. researchgate.netrsc.org The stereochemistry of the starting vinyl halide is generally retained throughout the catalytic cycle, making this a powerful method for producing stereodefined vinyl iodides.

Palladium catalysis is a cornerstone of modern organic synthesis, and while often associated with the cross-coupling reactions of vinyl iodides, it also plays a role in their preparation. Palladium-catalyzed reactions involving hypervalent iodine reagents have become an important area of research. smolecule.com These transformations can facilitate the formation of C–I bonds under oxidative conditions.

For instance, palladium catalysts can mediate the difunctionalization of alkenes, where an iodine atom and another functional group are added across the double bond. smolecule.com While direct palladium-catalyzed iodination of acrylate (B77674) precursors is less common, the synthesis of iodoacrylates is often a crucial prerequisite for their use in numerous palladium-catalyzed C-C bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. The high utility of (Z)-iodoacrylates in these transformations underscores the importance of efficient and stereoselective methods for their preparation.

Multi-Component and Cascade Reaction Approaches

Multi-component and cascade (or domino) reactions represent highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by forming multiple chemical bonds in sequence. These approaches minimize waste, time, and resources compared to traditional multi-step syntheses.

While these methodologies are powerful for building molecular complexity, their specific application for the direct synthesis of Ethyl (Z)-3-Iodo-2-butenoate and its close congeners from simple starting materials is not extensively documented in the scientific literature. Iodine-initiated domino reactions have been reported, but they typically lead to different structural motifs, such as functionalized aromatic rings. The development of a multi-component or cascade reaction that terminates in the stereoselective formation of a functionalized Z-vinyl iodide remains a specialized area for future investigation.

Green Chemistry and Sustainable Protocols for this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves exploring alternative reagents, catalysts, and reaction conditions that are more sustainable.

One promising avenue is the use of enzymatic catalysis. Haloperoxidase enzymes, for instance, can catalyze the halogenation of various organic substrates using benign halide salts and hydrogen peroxide as an oxidant. rsc.orgnih.gov These enzymes offer high selectivity and operate under mild conditions, potentially providing a greener route to haloalkenes. nih.govrroij.com While the direct enzymatic synthesis of this compound has not been specifically reported, the broader applicability of haloperoxidases suggests this as a viable area for future research. researchgate.net

Another sustainable approach involves the use of photocatalysis. A recently developed method for the synthesis of cis-vinyl iodides utilizes a photoredox/nickel dual-catalytic system with acetylene as a C2-building block. acs.orgacs.org This method is atom-economical and operates under mild conditions, offering a sustainable alternative to traditional methods. acs.orgacs.org

Solvent-free reaction conditions represent another key aspect of green chemistry. The synthesis of β-amino-α,β-unsaturated ketones and esters has been achieved under solvent-free conditions using a solid superacid catalyst. researchgate.net Similarly, indium-mediated Reformatsky reactions to produce β-hydroxy and β-amino esters can be performed without a solvent. researchgate.net Applying such solvent-free approaches to the synthesis of this compound could significantly reduce waste and energy consumption.

Table 2: Overview of Green Chemistry Approaches in Organic Synthesis

| Approach | Description | Potential Application for this compound Synthesis |

| Enzymatic Catalysis | Use of enzymes like haloperoxidases for selective halogenation. rsc.orgnih.gov | A green alternative for the iodination step. |

| Photocatalysis | Utilization of light energy to drive chemical reactions, often with high atom economy. acs.orgacs.org | Sustainable synthesis of the vinyl iodide moiety. |

| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste and energy usage. researchgate.netresearchgate.net | Minimizing the environmental footprint of the synthesis process. |

Elucidation of Reactivity Profiles and Transformation Pathways of Ethyl Z 3 Iodo 2 Butenoate

Transition Metal-Catalyzed Cross-Coupling Reactions

Ethyl (Z)-3-iodo-2-butenoate is a versatile building block in organic synthesis, largely owing to its participation in a variety of transition metal-catalyzed cross-coupling reactions. The presence of a vinyl iodide moiety allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control over the stereochemistry of the resulting product.

Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and this compound serves as an excellent substrate for this reaction. This palladium-catalyzed process involves the reaction of the vinyl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. A key feature of this reaction is the retention of the (Z)-stereochemistry of the double bond in the product, allowing for the synthesis of stereodefined dienes and other unsaturated systems.

Research has shown that this compound can be successfully coupled with various boronic acids, including cyclic vinyl boronic acids, to yield complex polyunsaturated systems with preserved stereochemistry. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues (Note: Data for illustrative purposes based on typical reactivity of similar Z-vinyl iodides, as specific data for the title compound is not readily available in the searched literature.)

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 85 |

| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 92 |

| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | CsF | Isopropanol | 88 |

| 4 | Cyclohexenylboronic acid | Pd(dba)₂/XPhos | K₂CO₃ | THF/H₂O | 78 |

Sonogashira Coupling Reactions: Access to Conjugated Enynes and Polyenes from this compound

The Sonogashira coupling provides a direct route to conjugated enynes and polyenes by reacting a vinyl halide with a terminal alkyne. libretexts.org this compound is an effective substrate in this palladium and copper co-catalyzed reaction. libretexts.org The reaction proceeds with the retention of the double bond's (Z)-configuration, leading to the stereoselective synthesis of (Z)-enynes. These products are valuable intermediates in the synthesis of natural products and functional materials.

The typical reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). The reaction is generally carried out in a solvent such as THF or DMF.

Table 2: Representative Sonogashira Coupling Reactions of (Z)-Vinyl Iodides (Note: Data for illustrative purposes based on typical reactivity of similar Z-vinyl iodides, as specific data for the title compound is not readily available in the searched literature.)

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 91 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 87 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Toluene | 95 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Piperidine | Acetonitrile | 82 |

Stille Coupling Reactions with Organotin Reagents: Stereoretentive Transformations

The Stille coupling is another important palladium-catalyzed reaction for forming carbon-carbon bonds, which involves the reaction of an organic halide with an organotin reagent. A significant advantage of the Stille reaction is its ability to proceed with retention of configuration at the double bond. Consequently, the coupling of this compound with various organostannanes provides a reliable method for the synthesis of (Z)-dienes and other unsaturated esters with high stereochemical purity.

The reaction is tolerant of a wide range of functional groups and is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in a non-polar solvent like toluene or THF.

Table 3: Illustrative Stille Coupling Reactions of (Z)-Vinyl Iodides (Note: Data for illustrative purposes based on typical reactivity of similar Z-vinyl iodides, as specific data for the title compound is not readily available in the searched literature.)

| Entry | Organotin Reagent | Catalyst | Solvent | Yield (%) |

| 1 | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 89 |

| 2 | Phenyltributyltin | Pd₂(dba)₃/P(fur)₃ | THF | 93 |

| 3 | (E)-1-Hexenyltributyltin | PdCl₂(PPh₃)₂ | NMP | 85 |

| 4 | 2-Thienyltributyltin | Pd(OAc)₂/AsPh₃ | DMF | 88 |

Negishi Coupling and Other Zinc-Mediated Processes

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. wikipedia.org This method is known for its high functional group tolerance and reactivity. wikipedia.org this compound can be effectively coupled with various organozinc compounds, including alkyl-, aryl-, and vinylzinc reagents, to form new carbon-carbon bonds. Similar to other palladium-catalyzed cross-coupling reactions of vinyl iodides, the Negishi coupling generally proceeds with retention of the double bond geometry. The presence of additives like TMEDA can be crucial for maintaining high stereoselectivity in the coupling of Z-alkenyl halides. nih.gov

Table 4: Examples of Negishi Coupling with (Z)-Vinyl Iodides (Note: Data for illustrative purposes based on typical reactivity of similar Z-vinyl iodides, as specific data for the title compound is not readily available in the searched literature.)

| Entry | Organozinc Reagent | Catalyst | Additive | Solvent | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 90 |

| 2 | Ethylzinc bromide | PdCl₂(dppf) | - | THF | 84 |

| 3 | n-Decylzinc iodide | PdCl₂(PPh₃)₂ | TMEDA | THF | 88 |

| 4 | Vinylzinc bromide | Ni(acac)₂ | - | THF/NMP | 79 |

Copper-Mediated Difluoromethylation and Related Coupling Reactions of Vinyl Iodides

The introduction of fluorine-containing groups into organic molecules is of significant interest in medicinal and materials chemistry. Copper-mediated difluoromethylation has emerged as a valuable method for this purpose. nih.govresearchgate.net this compound is a potential substrate for such transformations. The reaction of vinyl iodides with a difluoromethyl source, such as TMSCF₂H, in the presence of a copper(I) salt, leads to the formation of the corresponding difluoromethylated alkenes. nih.govnih.gov A crucial aspect of this reaction is the complete retention of the olefin geometry, meaning that a (Z)-vinyl iodide will yield the (Z)-difluoromethylated product exclusively. nih.gov This stereospecificity is a key advantage over other fluorination methods. nih.gov

Table 5: Copper-Mediated Difluoromethylation of Vinyl Iodides nih.govnih.gov

| Entry | Vinyl Iodide | Reagents | Solvent | Yield (%) | Stereochemistry |

| 1 | (Z)-1-Iodo-1-octene | CuI, CsF, TMSCF₂H | NMP | 82 | (Z) |

| 2 | (E)-1-Iodo-1-octene | CuI, CsF, TMSCF₂H | NMP | 85 | (E) |

| 3 | 1-Iodo-1-cyclohexene | CuI, CsF, TMSCF₂H | NMP | 75 | - |

C-H Activation and Functionalization Mediated by Vinyl Iodides

While direct C-H activation mediated by this compound is not extensively documented, the broader field of transition-metal-catalyzed C-H functionalization offers potential pathways where vinyl iodides can play a role. wikipedia.org Vinyl iodides can participate in catalytic cycles that involve C-H bond cleavage, either as a directing group or as a reactive partner. For instance, in certain palladium-catalyzed reactions, a vinyl iodide can undergo oxidative addition to the metal center, and the resulting palladium complex can then interact with a C-H bond in the same or another molecule, leading to its functionalization. acs.org

These reactions are at the forefront of organic synthesis, and the reactivity of substrates like this compound in such transformations is an area of ongoing research. The development of new catalytic systems could enable the use of this compound in novel C-H functionalization reactions, further expanding its synthetic utility.

Nucleophilic Addition Reactions to the α,β-Unsaturated System of this compound

The electronic properties of this compound are dominated by the electron-withdrawing nature of the ethyl ester group. This polarization renders the β-carbon of the α,β-unsaturated system electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for conjugate addition reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgpressbooks.pub

The conjugate addition, or Michael reaction, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the nucleophile adds to the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. lumenlearning.com Subsequent protonation of this intermediate yields the saturated 1,4-adduct. masterorganicchemistry.comlumenlearning.com

This reaction is highly versatile, accommodating a wide range of nucleophiles (Michael donors). organic-chemistry.org Soft nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters), organocuprates, amines, and thiols, preferentially undergo 1,4-addition. wikipedia.orgmasterorganicchemistry.com The general mechanism proceeds via three main steps: deprotonation of the Michael donor to form a nucleophile (if necessary), nucleophilic attack at the β-carbon of the iodoacrylate (the Michael acceptor), and subsequent protonation of the enolate intermediate. masterorganicchemistry.com The thermodynamic driving force for this reaction is the formation of a stable C-C single bond at the expense of a weaker C-C π-bond. masterorganicchemistry.com

| Nucleophile (Michael Donor) | Representative Example | Expected Product Structure |

| Stabilized Carbon Nucleophile | Diethyl Malonate | |

| Organocuprate Reagent | Lithium Dimethylcuprate | |

| Amine (Aza-Michael) | Diethylamine | |

| Thiol (Thia-Michael) | Ethanethiol |

Table 1: Examples of Michael-Type Additions to this compound.

The conjugate addition to this compound involves the conversion of two sp²-hybridized carbons (the α- and β-carbons of the double bond) into sp³-hybridized centers. This transformation can generate up to two new stereocenters, making the stereochemical control of the reaction a critical aspect. libretexts.org

The inherent (Z)-configuration of the starting material plays a crucial role in directing the stereochemical outcome of the addition. The nucleophile's trajectory of attack on the planar alkene system is influenced by steric hindrance, leading to a diastereoselective outcome. Generally, the incoming nucleophile will approach from the less hindered face of the molecule. The subsequent protonation of the enolate intermediate can also be stereoselective, influenced by the reaction conditions and the steric environment around the α-carbon. The relative stereochemistry of the two newly formed chiral centers (syn or anti) is determined by these factors. acs.org Asymmetric variants of the Michael reaction, employing chiral catalysts or auxiliaries, can be used to achieve high levels of enantioselectivity, producing optically active products. wikipedia.org

Intramolecular Cyclization and Annulation Reactions

The multiple functional groups within this compound make it an excellent substrate for designing intramolecular reactions to construct complex cyclic molecules. By first modifying the ester or adding a nucleophile containing a tethered reactive group, derivatives of the title compound can be poised for cyclization.

Derivatives of this compound are valuable precursors for the synthesis of important heterocyclic structures like butenolides (unsaturated γ-lactones). For instance, a synthetic sequence could begin with a nucleophilic attack at the β-carbon by a species containing a protected hydroxyl group. Subsequent hydrolysis of the ethyl ester to a carboxylic acid, followed by deprotection of the hydroxyl group, would yield a γ-hydroxy-β-iodo carboxylic acid. This intermediate can then undergo intramolecular cyclization (iodolactonization), where the hydroxyl group displaces the iodide atom, to form a butenolide ring. organic-chemistry.org This strategy leverages the vinyl iodide as both a directing group for the initial addition and a leaving group in the final cyclization.

Similarly, furan (B31954) scaffolds can be envisioned. A Michael addition of a pronucleophile containing a ketone functionality, followed by tautomerization and intramolecular cyclization/dehydration, could potentially lead to substituted furans. The vinyl iodide moiety can also be utilized in post-cyclization functionalization via cross-coupling reactions.

| Target Heterocycle | Required Precursor from this compound | Key Cyclization Strategy |

| Butenolide | γ-Hydroxy-β-iodo-butanoic acid derivative | Intramolecular SN2' (Iodolactonization) |

| Furan | 1,4-Dicarbonyl derivative with iodine at the 3-position | Intramolecular condensation/dehydration (Paal-Knorr type) |

Table 2: Heterocyclic Scaffolds from this compound Derivatives.

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. nih.gov this compound is an ideal substrate for such processes due to its multiple reactive sites. A reaction sequence can be initiated at one site, which then triggers a subsequent transformation at another. beilstein-journals.org

A prime example is a tandem Michael addition/cyclization reaction. beilstein-journals.orgrsc.org A suitably chosen nucleophile, such as one containing an amine or thiol group tethered to another nucleophilic center, can first engage in a conjugate addition. The resulting intermediate is then perfectly positioned for an intramolecular reaction, such as an alkylation where the newly formed enolate displaces the iodide, forming a cyclic product. Such strategies can rapidly generate complex carbocyclic and heterocyclic frameworks from simple, linear precursors. acs.orgresearchgate.net

Reductive Transformations and Dehalogenation Studies of this compound

The functional groups of this compound can be selectively reduced using various reagents and conditions. The primary sites for reduction are the carbon-carbon double bond, the ester carbonyl, and the carbon-iodine bond.

Conjugate Reduction: The C=C double bond can be selectively reduced to a single bond (1,4-reduction) while preserving the ester and vinyl iodide functionalities. This is often achieved using catalytic transfer hydrogenation with systems like iridium or nickel catalysts, or through hydrosilylation. mdpi.comorganic-chemistry.org

Ester Reduction: The ester group can be reduced to a primary alcohol. This typically requires strong reducing agents like lithium aluminum hydride. However, achieving selectivity can be challenging, as these reagents may also reduce the double bond and cleave the C-I bond. Chemoselective methods, possibly involving in-situ protection of other functional groups, may be required. nih.govresearchgate.net

Dehalogenation: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage under reductive conditions. wikipedia.orgwikiwand.com This reductive deiodination can occur concurrently with other reductions, such as during catalytic hydrogenation. Specific methods have been developed for selective dehalogenation. For example, a system of sodium borohydride (B1222165) and cuprous chloride in methanol (B129727) has been shown to dehalogenate aryl halides and perform conjugate reduction on α,β-unsaturated esters. lookchem.com Formate-mediated reductive coupling reactions catalyzed by palladium have also been used to transform vinyl halides. nih.gov

| Transformation | Reagent/Catalyst System | Product |

| 1,4-Reduction | Hantzsch Ester / Organocatalyst or Ir-catalyst/HCOOH | Ethyl 3-iodo-butanoate |

| Dehalogenation | NaBH4-Cu2Cl2 / MeOH | Ethyl (Z)-2-butenoate |

| Ester Reduction | LiAlH4 (may also reduce other groups) | (Z)-3-Iodo-2-buten-1-ol |

| Full Reduction | Catalytic Hydrogenation (e.g., H2/Pd-C) | Butan-1-ol |

Table 3: Reductive Transformations of this compound.

Radical-Mediated Processes Involving the Vinyl Iodide Functionality

The vinyl iodide functionality of this compound is a key determinant of its reactivity in radical-mediated processes. This reactivity is primarily rooted in the inherent weakness of the carbon-iodine (C-I) bond. The bond dissociation energy for a typical C-I bond in a vinyl iodide is approximately 57.6 kcal/mol, making it susceptible to homolytic cleavage under thermal or photochemical conditions to generate a vinyl radical. smolecule.com This highly reactive intermediate is central to a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Modern synthetic methods, particularly those employing visible-light photoredox catalysis, have provided mild and efficient pathways for initiating radical reactions with vinyl halides. acs.org These processes often involve a single-electron transfer (SET) from an excited photocatalyst to the vinyl iodide, leading to the formation of a radical anion that fragments to release an iodide anion and the desired vinyl radical. acs.org This approach avoids the harsh conditions associated with traditional radical initiation methods.

Two prominent transformation pathways for the vinyl radical derived from this compound are intramolecular cyclizations and intermolecular additions.

Atom Transfer Radical Cyclization (ATRC):

In this type of transformation, the vinyl radical can be strategically generated within a molecule that also contains a tethered radical acceptor, such as an alkene or alkyne. The radical then undergoes an intramolecular cyclization to form a new ring system. The process is terminated by the transfer of an iodine atom from another molecule of the starting material, propagating a radical chain reaction. nih.gov These reactions are powerful tools for constructing cyclic and heterocyclic frameworks. nih.govnih.gov The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific substitution pattern of the substrate.

| Reactant Class | Radical Initiator | General Conditions | Product Type |

|---|---|---|---|

| Vinyl iodide with a tethered π-system | Photocatalyst (e.g., Ir or Ru complexes) + Visible Light | Organic solvent (e.g., DMSO, MeCN), Room Temperature | Iodomethyl-substituted carbocycles or heterocycles |

| Vinyl iodide with a tethered π-system | AIBN (Azobisisobutyronitrile) | Thermal (e.g., 80-110 °C in benzene (B151609) or toluene) | Iodomethyl-substituted cyclic compounds |

| Vinyl iodide with a tethered π-system | Triethylborane (Et3B) / O2 | Low Temperature (e.g., -78 °C to RT) | Cyclized iodo-products |

Intermolecular Radical Addition (Giese-Type Reactions):

The vinyl radical generated from this compound can also participate in intermolecular reactions by adding to a suitable radical acceptor. chemrxiv.org The most common acceptors are electron-deficient alkenes, such as acrylates, acrylonitrile, or maleimides. This process, known as the Giese reaction, results in the formation of a new C-C bond and a new radical species, which is then typically quenched by abstracting a hydrogen atom from a donor solvent or another reagent in the system. Photoredox-mediated Giese reactions have emerged as a versatile method for achieving these transformations under mild conditions. chemrxiv.org

| Radical Precursor | Radical Acceptor (Example) | Initiation/Reaction Conditions | General Product Structure |

|---|---|---|---|

| This compound | Methyl Acrylate (B77674) | Photocatalyst + Visible Light, H-atom donor | Substituted β,γ-unsaturated ester |

| This compound | Acrylonitrile | Bu3SnH, AIBN (catalytic) | Conjugated nitrile product |

| This compound | Styrene | Dual Photoredox/Nickel Catalysis | Vinylated aromatic compound |

The utility of this compound in radical processes is further expanded through dual catalytic systems, where photoredox catalysis is merged with transition metal catalysis (e.g., nickel). acs.orgokstate.edu In these systems, the vinyl radical can be intercepted by a low-valent metal complex, leading to organometallic intermediates that can participate in cross-coupling reactions, thereby significantly broadening the scope of accessible molecular architectures. acs.org

Strategic Applications of Ethyl Z 3 Iodo 2 Butenoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecular Architectures

Ethyl (Z)-3-iodo-2-butenoate serves as a crucial building block in the construction of intricate molecular structures. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions. These reactions, often catalyzed by palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control over the resulting molecule's shape. smolecule.com

Key to its versatility is the (Z)-configuration of the double bond, which provides stereocontrol during synthesis, ensuring the formation of specific isomers. This is particularly important in the synthesis of complex molecules where the three-dimensional arrangement of atoms is critical to their function. The compound's ability to act as an electrophilic partner in reactions like the Suzuki, Stille, Heck, and Sonogashira couplings allows for the creation of diverse and complex polyunsaturated systems. smolecule.com

The dual functionality of this compound, combining the reactivity of the vinyl iodide with the ethyl ester, allows for sequential transformations. This means that after a cross-coupling reaction at the vinyl iodide position, the ester group can be further modified through reactions like hydrolysis, reduction, or nucleophilic acyl substitution to introduce additional functional groups. This step-wise approach is invaluable for building complex molecules with multiple functionalities. smolecule.com

Table 1: Examples of Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Catalyst | Resulting Structure |

| Suzuki Coupling | Arylboronic acids | Palladium | Aryl-substituted butenoates |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | Enyne-containing butenoates |

| Stille Coupling | Organotin reagents | Palladium | Alkenyl-substituted butenoates |

| Heck Coupling | Alkenes | Palladium | Dienic esters |

This table provides illustrative examples of the types of structures that can be synthesized using this compound in common cross-coupling reactions.

Precursor in Natural Product Synthesis: Key Intermediates and Synthetic Strategies

The development of stereoselectively enriched building blocks is a cornerstone of modern natural product synthesis, and this compound has proven to be a valuable precursor in this regard. smolecule.com Its defined stereochemistry and reactive functionalities allow for its incorporation into the complex carbon skeletons of many natural products.

One of the significant challenges in natural product synthesis is the controlled formation of specific geometric isomers. The (Z)-configuration of this compound is often preserved throughout synthetic sequences, enabling the stereoselective construction of key intermediates. For instance, its use in palladium-catalyzed coupling reactions with cyclic vinyl boronic acids has been shown to yield intricate polyunsaturated systems while maintaining the original stereochemistry. smolecule.com

The synthesis of complex natural products often requires a convergent approach, where smaller, elaborate fragments are synthesized independently and then joined together. This compound can serve as a key fragment in such strategies, providing a reliable method for introducing a butenoate moiety with a handle for further elaboration. The ester functionality can be manipulated late in the synthetic route to install other necessary functional groups, adding to its strategic importance. smolecule.com

Utilization in the Construction of Biologically Relevant Scaffolds: Focus on Synthetic Routes

The construction of novel molecular scaffolds with potential biological activity is a major focus of medicinal chemistry. This compound has been employed in the synthesis of various heterocyclic and carbocyclic scaffolds that form the core of many biologically active molecules.

Its application extends to the synthesis of complex fluorinated amino acids, which are valuable for probing biological systems and can alter the properties of peptides. nih.gov For example, Negishi cross-coupling reactions using iodo-serine derivatives have been a key strategy for preparing a variety of fluorinated aromatic amino acids. nih.gov This highlights the role of iodo-substituted building blocks in creating novel amino acid structures.

Furthermore, the development of new synthetic methodologies, such as palladium-catalyzed cyclizative phosphorylation of (Z)-1-iodo-1,6-dienes, provides access to unsaturated six-membered heterocycles bearing an alkylphosphonate group. acs.org While not a direct application of this compound itself, this demonstrates the broader utility of Z-iodoalkenes in constructing biologically relevant heterocyclic systems.

Application in Polymer Chemistry: Monomer in Functional Polymer Synthesis

In the realm of polymer chemistry, the principles of controlled polymerization and the use of functional monomers are paramount for creating materials with specific properties. While direct polymerization of this compound is not widely documented, its structural motifs are relevant to the synthesis of functional polymers.

The vinyl group in similar acrylate (B77674) and methacrylate (B99206) monomers is readily polymerizable through various techniques, including controlled radical polymerization (CRP) methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. sigmaaldrich.com These methods allow for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities.

The iodine atom in this compound could potentially serve as a site for post-polymerization modification. For instance, polymers containing vinyl iodide units could undergo subsequent cross-coupling reactions to introduce a wide range of functional groups along the polymer backbone, leading to the creation of functional materials with tailored properties for applications in areas such as drug delivery and tissue engineering. sigmaaldrich.com

Contributions to the Synthesis of Advanced Organic Materials

The synthesis of advanced organic materials with specific electronic, optical, or mechanical properties often relies on the precise arrangement of molecular components. This compound can contribute to this field by serving as a building block for conjugated organic molecules.

The ability to participate in cross-coupling reactions allows for the construction of extended π-conjugated systems, which are the fundamental components of many organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The stereochemistry of the double bond in this compound can influence the planarity and packing of the resulting conjugated molecules, which in turn affects their material properties.

For example, the Stille reaction of iodobenzene (B50100) with a related compound, ethyl (Z)-3-(tributylstannyl)acrylate, has been used in the synthesis of functionalized polymers. mdpi.com This demonstrates the potential for similar iodo- and stannyl-functionalized butenoates to be used as monomers or building blocks for creating advanced organic materials with specific functionalities.

Mechanistic Investigations and Computational Insights into Ethyl Z 3 Iodo 2 Butenoate Chemistry

Reaction Mechanism Elucidation for Key Transformations of Ethyl (Z)-3-Iodo-2-butenoate

The chemical behavior of this compound is significantly influenced by its distinct structural features, namely the vinyl iodide and the ethyl ester functionalities. smolecule.com Mechanistic studies of its reactions, particularly in transition metal-catalyzed cross-coupling reactions, provide valuable insights into its reactivity. smolecule.com

Role of the Iodine Atom in C-X Bond Activation and Reactivity

The iodine atom is a critical determinant of the reactivity of this compound, primarily due to the nature of the carbon-iodine (C-I) bond. This bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in various reactions.

In the context of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, the C-I bond readily undergoes oxidative addition to a low-valent transition metal center (e.g., Pd(0)). smolecule.com This step is often the rate-determining step of the catalytic cycle and involves the insertion of the metal into the C-I bond, forming an organometallic intermediate. The Z-configuration of the molecule can lead to accelerated rates of oxidative addition compared to its E-isomer, a phenomenon attributed to "steric acceleration" where steric strain in the starting material is released upon forming the transition state. smolecule.com

The electrophilic character of the vinyl iodide moiety makes it a key partner in these coupling reactions, allowing for the formation of new carbon-carbon bonds with a high degree of stereochemical control. smolecule.com

Stereochemical Determinants in Reaction Pathways

The (Z)-stereochemistry of this compound is a crucial factor that governs the stereochemical outcome of its reactions. smolecule.com In many transition metal-catalyzed cross-coupling reactions, the configuration of the double bond is retained throughout the reaction sequence, leading to the formation of products with a defined geometry. smolecule.com This stereochemical retention is a consequence of the concerted nature of the oxidative addition and reductive elimination steps in the catalytic cycle.

The spatial arrangement of the iodine atom and the ethyl ester group on the same side of the double bond influences the molecule's conformational preferences and how it interacts with other reactants and catalysts. This can affect the approach of nucleophiles and the geometry of the transition states, ultimately dictating the stereoselectivity of the reaction. For instance, in certain elimination reactions, the relative orientation of the leaving group (iodine) and adjacent protons can determine whether a syn or anti-elimination pathway is favored.

Quantum Chemical and Density Functional Theory (DFT) Studies

Computational methods, particularly quantum chemical calculations and Density Functional Theory (DFT), have become indispensable tools for understanding the intricate details of the reactivity of molecules like this compound.

Electronic Structure Analysis and Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory provides a powerful framework for predicting the reactivity of molecules based on the energies and distributions of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is typically associated with the electron-rich parts of the molecule, such as the C=C double bond and the lone pairs on the oxygen and iodine atoms. The LUMO, on the other hand, is generally localized on the electrophilic centers, particularly the carbon atom bearing the iodine atom (C3) and the carbonyl carbon of the ester group.

DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. imist.mamaterialsciencejournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. Analysis of the FMOs can help predict the sites of nucleophilic and electrophilic attack. For instance, a nucleophile would be expected to attack the atom with the largest LUMO coefficient, while an electrophile would target the atom with the largest HOMO coefficient.

Transition State Modeling and Prediction of Reactivity and Selectivity

DFT calculations are instrumental in modeling the transition states of reactions involving this compound. acs.org By locating and characterizing the transition state structures, chemists can calculate activation energies and reaction barriers, which are crucial for predicting reaction rates and understanding the factors that control selectivity (chemo-, regio-, and stereoselectivity).

For example, in a cross-coupling reaction, DFT can be used to model the transition states for oxidative addition, transmetalation, and reductive elimination. acs.org Comparing the energies of different possible transition states can explain why a particular isomer is formed preferentially. These models can also elucidate the role of ligands, solvents, and other reaction parameters in influencing the reaction outcome. Computational studies have been employed to understand the preference for the formation of the (Z)-isomer during synthesis, attributing it to both steric and electronic factors that influence the reaction pathway. smolecule.com

Spectroscopic Techniques for Mechanistic Elucidation (e.g., in situ NMR, IR)

Spectroscopic methods are vital for the experimental investigation of reaction mechanisms. In situ techniques, where spectra are recorded directly from the reacting mixture, are particularly powerful for identifying and characterizing transient intermediates and for monitoring the progress of a reaction in real-time.

For reactions involving this compound, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the formation and consumption of reactants, intermediates, and products. nih.gov Changes in chemical shifts, coupling constants, and signal intensities can provide detailed information about the structural transformations occurring during the reaction. For example, the appearance of new signals corresponding to an organometallic intermediate in a cross-coupling reaction would provide direct evidence for the oxidative addition step.

In situ Infrared (IR) spectroscopy is another valuable tool, especially for monitoring changes in functional groups. nih.gov The characteristic stretching frequencies of the C=O bond in the ester group and the C=C double bond can be monitored to follow the course of the reaction. The disappearance of the C-I vibrational mode and the appearance of new bands corresponding to the product can also be tracked. The combination of these spectroscopic techniques with computational modeling provides a comprehensive understanding of the reaction mechanisms of this compound.

Emerging Research Frontiers and Future Directions in Ethyl Z 3 Iodo 2 Butenoate Chemistry

Development of Novel Catalytic Systems and Ligand Design for Iodoacrylate Transformations

The reactivity of the carbon-iodine bond in Ethyl (Z)-3-iodo-2-butenoate makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. smolecule.com While palladium-based catalysts are standard for transformations like Suzuki, Stille, Heck, and Sonogashira couplings, future research is geared towards overcoming existing limitations and developing novel catalytic systems. smolecule.comlookchem.com

Key areas of development include:

Alternative Metal Catalysts: Research into nickel-catalyzed reactions, such as dicarbofunctionalization, presents a promising avenue for creating complex molecular architectures with high stereoselectivity. purdue.edu These systems can offer different reactivity profiles and may be more cost-effective than palladium.

Advanced Ligand Design: The development of sophisticated ligands is crucial for modulating the activity and selectivity of metal catalysts. For instance, using π-acidic ligands can render a palladium center more electron-deficient, potentially facilitating challenging reaction steps like oxidative addition or accelerating catalytic turnover. purdue.edu Future ligand design will focus on creating more robust, efficient, and selective catalysts tailored for specific iodoacrylate transformations.

Photoredox and Dual Catalysis: Combining transition metal catalysis with photoredox catalysis can open up new reaction pathways that are inaccessible under thermal conditions. This dual catalytic approach could enable novel transformations of this compound under mild reaction conditions.

Table 1: Comparison of Catalytic Systems for Iodoacrylate Transformations

| Catalytic System | Typical Reactions | Advantages | Research Frontiers |

|---|---|---|---|

| Palladium-based | Suzuki, Heck, Sonogashira, Stille | Well-established, high functional group tolerance | Ligand design for enhanced reactivity, photoredox catalysis |

| Nickel-based | Dicarbofunctionalization, Cross-coupling | Cost-effective, unique reactivity | Stereoselective transformations, broader substrate scope |

| Rhodium-based | Tandem reactions, Hydroacylation | Atom-efficient, novel bond formations | Asymmetric catalysis, new tandem processes ucl.ac.uk |

| Copper-based | Coupling with organometallics | Mild conditions, high yields for specific couplings | Development of novel organocopper reagents researchgate.netuni-muenchen.de |

Expanding the Scope of Stereoselective Transformations for Z-Vinyl Iodides

The (Z)-configuration of this compound is a critical feature, providing a handle for stereocontrol in subsequent reactions to yield geometrically pure alkenes. smolecule.com A significant research frontier is the expansion of synthetic methods that not only tolerate but also take full advantage of this pre-existing stereochemistry.

Current and future research directions include:

Z-Selective Metathesis: The development of ruthenium-based metathesis catalysts that favor the formation of Z-olefins has been a major breakthrough. purdue.edu Applying these Z-selective cross-metathesis protocols to this compound and its derivatives allows for the synthesis of complex polyunsaturated systems that are difficult to access through other methods. purdue.edu

Stereospecific Coupling Reactions: While many cross-coupling reactions with vinyl halides are stereoretentive, research is ongoing to develop new catalyst systems and reaction conditions that guarantee perfect retention of the Z-geometry, even with challenging or sterically hindered substrates. This includes the stereospecific preparation of trisubstituted olefins. researchgate.net

Asymmetric Transformations: A major goal is the development of catalytic asymmetric reactions that can create new stereocenters adjacent to the double bond with high enantioselectivity. This would involve chiral catalysts that can differentiate between the two faces of the iodoacrylate, adding another layer of stereochemical control.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. syrris.comvapourtec.com Integrating the synthesis and transformations of this compound into automated flow platforms is a key direction for future research.

Benefits and research goals include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This minimizes the risks associated with exothermic reactions or the handling of hazardous reagents.

Machine Learning and AI Integration: The future of automated synthesis involves the use of artificial intelligence and machine learning algorithms to optimize reaction conditions and even predict new reaction outcomes. rsc.org By integrating these digital tools, a flow platform could autonomously develop the optimal pathway for a multi-step synthesis starting from this compound. rsc.org

Table 2: Potential Applications of Flow Chemistry for this compound

| Application Area | Flow Chemistry Advantage | Prospective Outcome |

|---|---|---|

| Library Synthesis | Automated, high-throughput screening | Rapid generation of diverse derivatives for drug discovery syrris.com |

| Process Optimization | Precise control of reaction parameters | Higher yields and purity with reduced waste |

| Hazardous Reactions | Improved heat management, small reaction volumes | Safe execution of potentially exothermic coupling reactions |

| Multi-step Synthesis | Telescoping of sequential reactions | Efficient end-to-end production of complex target molecules rsc.org |

Unexplored Reactivity Modes and Multi-Component Reactions of this compound

While the cross-coupling reactivity of the C-I bond is well-documented, this compound possesses dual functionality with its ester group, opening the door to unexplored reactivity patterns. smolecule.com A particularly promising area is its use in multi-component reactions (MCRs).

MCRs, where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient and atom-economical. mdpi.combeilstein-journals.org

Future research could explore:

Tandem Coupling/Addition Reactions: Designing one-pot sequences where an initial cross-coupling reaction at the vinyl iodide position is immediately followed by a reaction involving the acrylate (B77674) moiety. For example, a Heck reaction could be followed by a Michael addition to introduce further complexity.

Novel MCRs: Developing new MCRs that specifically leverage the unique electronic properties of this compound. Its structure is analogous to alkyl acrylates, which are known to participate in MCRs. mdpi.com A potential three-component reaction could involve an aldehyde, a nucleophile, and this compound, catalyzed by an organocatalyst, to rapidly build complex, functionalized molecules. mdpi.com

Sigmatropic Rearrangements: Investigating the potential for the molecule to participate in concerted pericyclic reactions, such as syrris.comsyrris.com-sigmatropic rearrangements, which could be triggered after an initial functionalization, leading to complex carbocyclic or heterocyclic frameworks. univ-rennes.fr

Design and Synthesis of New this compound Derived Reagents

Beyond its direct use in coupling reactions, this compound can serve as a precursor for the synthesis of novel, highly functionalized reagents.

Examples of derived reagents and their potential include:

Vinyl Grignard and Organozinc Reagents: The compound can undergo metal-halogen exchange to form vinyl Grignard or organozinc reagents. smolecule.com While this can be challenging due to the electron-withdrawing ester, these derived organometallic reagents can act as nucleophilic partners in a variety of subsequent C-C bond-forming reactions.

Organocopper Reagents: Conversion to a vinylcuprate reagent would create a softer nucleophile, ideal for conjugate addition reactions and other specific coupling processes. uni-muenchen.de The design of new functionalized organocopper reagents is an active area of research. uni-muenchen.de

Boronate Esters: A palladium-catalyzed Miyaura borylation of this compound would yield the corresponding vinyl boronate ester. This would effectively reverse the polarity of the molecule's reactivity, transforming it from an electrophile into a nucleophilic coupling partner for Suzuki reactions, thereby expanding its synthetic utility.

Q & A

Advanced Research Question

- Blank reactions (excluding the catalyst) to confirm the compound’s active participation.

- Internal standards (e.g., decafluorobiphenyl) for quantitative GC-MS analysis.

- Competition experiments with alternative halides (e.g., ethyl bromoacetate) to evaluate selectivity.

- In situ monitoring (e.g., Raman spectroscopy) to detect intermediates. Statistical tools like ANOVA should assess reproducibility across trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.